2-(Diethylamino)-6-phenyl-4H-1,3-oxazin-4-one
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Overview
Description
2-(Diethylamino)-6-phenyl-4H-1,3-oxazin-4-one is an organic compound that belongs to the oxazinone family This compound is characterized by its unique structure, which includes a diethylamino group, a phenyl group, and an oxazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-6-phenyl-4H-1,3-oxazin-4-one typically involves the reaction of diethylamine with a suitable precursor that contains the phenyl and oxazinone moieties. One common method involves the cyclization of a precursor compound under acidic or basic conditions to form the oxazinone ring. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the specific synthetic route chosen.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)-6-phenyl-4H-1,3-oxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
2-(Diethylamino)-6-phenyl-4H-1,3-oxazin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)-6-phenyl-4H-1,3-oxazin-4-one involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with various enzymes and receptors, potentially modulating their activity. The phenyl group may contribute to the compound’s binding affinity and specificity. The oxazinone ring structure is crucial for the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-(Diethylamino)ethanol: This compound shares the diethylamino group but lacks the oxazinone ring.
2-(Diethylamino)ethyl methacrylate: Similar in structure but used primarily in polymer chemistry.
2-(Diethylamino)benzaldehyde: Contains the diethylamino group and a benzaldehyde moiety.
Uniqueness
2-(Diethylamino)-6-phenyl-4H-1,3-oxazin-4-one is unique due to its combination of the diethylamino group, phenyl group, and oxazinone ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
CAS No. |
71645-35-7 |
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Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
2-(diethylamino)-6-phenyl-1,3-oxazin-4-one |
InChI |
InChI=1S/C14H16N2O2/c1-3-16(4-2)14-15-13(17)10-12(18-14)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 |
InChI Key |
UQUJHWSRABGVGY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=O)C=C(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
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